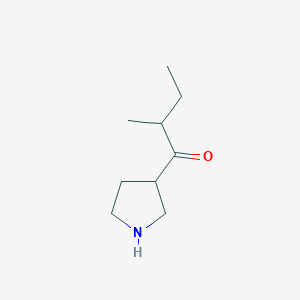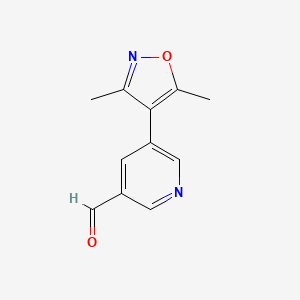
5-(3,5-Dimethylisoxazol-4-yl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dimethylisoxazol-4-yl)nicotinaldehyde is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles, which can be separated and purified.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred due to their eco-friendliness and cost-effectiveness .
化学反応の分析
Types of Reactions: 5-(3,5-Dimethylisoxazol-4-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products:
Oxidation: 5-(3,5-Dimethylisoxazol-4-yl)nicotinic acid.
Reduction: 5-(3,5-Dimethylisoxazol-4-yl)nicotinyl alcohol.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
科学的研究の応用
5-(3,5-Dimethylisoxazol-4-yl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-(3,5-Dimethylisoxazol-4-yl)nicotinaldehyde involves its interaction with molecular targets such as bromodomain-containing proteins. These proteins recognize acetylated lysine residues on histones, playing a crucial role in the regulation of gene expression. By inhibiting these proteins, the compound can modulate gene expression and exert anti-proliferative effects on cancer cells .
類似化合物との比較
3,5-Dimethylisoxazole: A simpler analog that lacks the nicotinaldehyde moiety.
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A derivative with potent BRD4 inhibitory activity.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Isoxazole derivatives with antifungal activities.
Uniqueness: 5-(3,5-Dimethylisoxazol-4-yl)nicotinaldehyde is unique due to its combination of the isoxazole ring and nicotinaldehyde moiety, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit bromodomain-containing proteins makes it a valuable compound for therapeutic research, particularly in cancer treatment .
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O2/c1-7-11(8(2)15-13-7)10-3-9(6-14)4-12-5-10/h3-6H,1-2H3 |
InChIキー |
ADRSYLMWJGGODP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)C2=CN=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


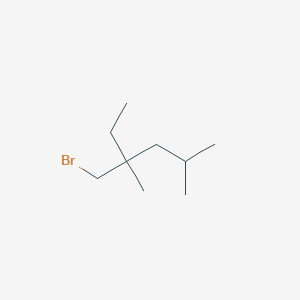

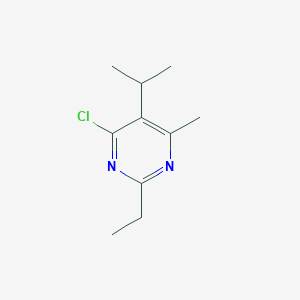
![6-{[(Propan-2-yl)amino]methyl}piperidin-2-one](/img/structure/B13182383.png)
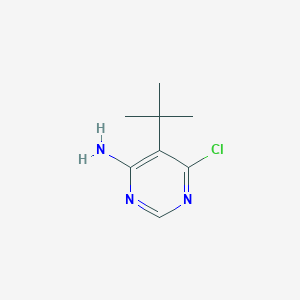
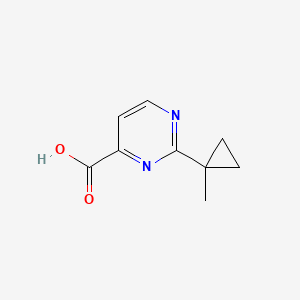
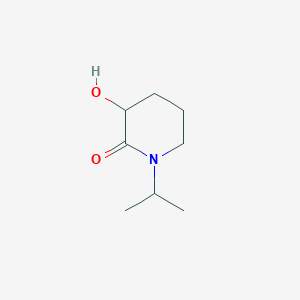
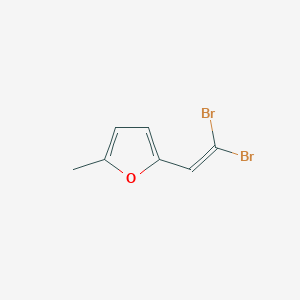

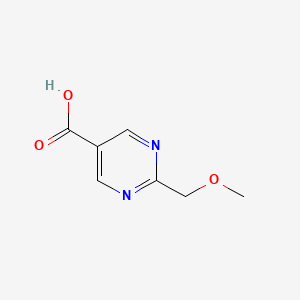
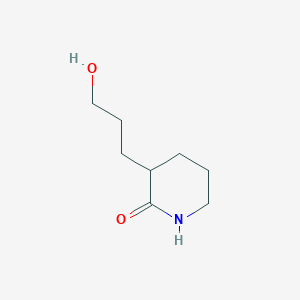
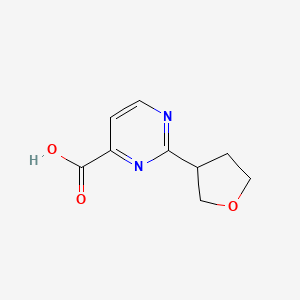
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)
